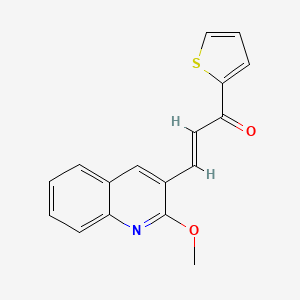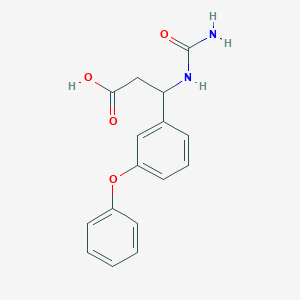
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid (CAPPA) is an important organic compound in the field of chemistry and biochemistry. It is a white crystalline solid with a molecular formula of C17H16N2O4 and a molecular weight of 308.31 g/mol. CAPPA is an important intermediate in the synthesis of various organic compounds and is used in the synthesis of pharmaceuticals, pesticides, dyes, and other chemicals. It is also used as a reagent in the synthesis of peptides and peptidomimetics.
科学的研究の応用
Alternative Building Blocks in Polymer Chemistry
- Phloretic acid, structurally similar to the compound , is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant for creating materials with thermal and thermo-mechanical properties suitable for a wide range of applications, indicating the potential of similar compounds in material science and engineering (Trejo-Machin et al., 2017).
Biological Activities and Potential Therapeutics
- Derivatives of similar phenolic compounds have been isolated and showed modest inhibitory activities in biological assays, suggesting potential therapeutic applications in anti-inflammatory drugs (Ren et al., 2021).
- Research on other structurally related compounds like 3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) has led to the development of novel opioid antagonists, indicating potential applications in pharmaceutical research (Lu et al., 2006).
Antioxidant Profile and Health Implications
- Studies on dihydroxy and trihydroxyphenolic acids, closely related to the compound , have explored their antioxidant capacity, providing insights into their potential health benefits and applications in preventing oxidative stress-related diseases (Siquet et al., 2006).
Advanced Detection Methods in Food Safety
- Research involving acidified structures of related compounds has contributed to the development of sensitive detection methods like enzyme-linked immunosorbent assay (ELISA) for identifying contaminants in food products, showcasing the role of these compounds in improving food safety measures (Pu et al., 2021).
特性
IUPAC Name |
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-16(21)18-14(10-15(19)20)11-5-4-8-13(9-11)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,20)(H3,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYOSNCVANEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

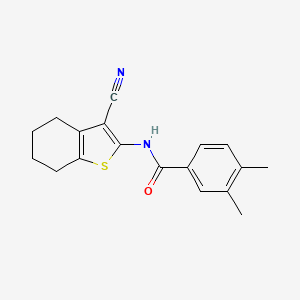


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2463489.png)

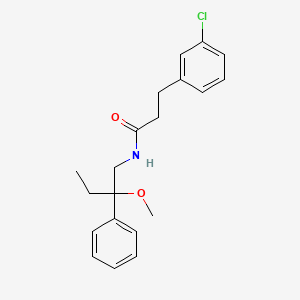
![7-(chloromethyl)-2-(tetrahydrofuran-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2463496.png)
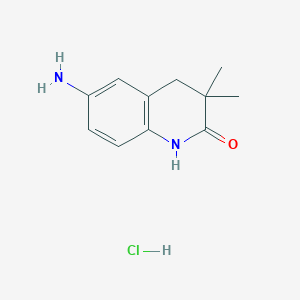
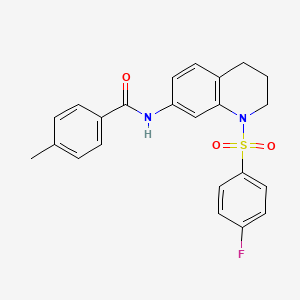
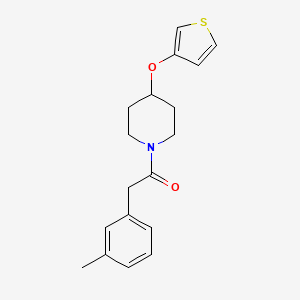

![Cyclopentyl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2463507.png)
